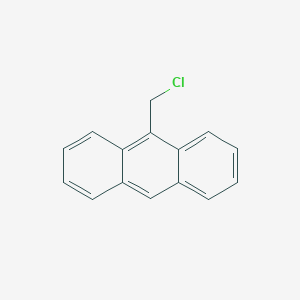

9-(Chloromethyl)anthracene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

9-(chloromethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRSXXPGXRVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179220 | |

| Record name | 9-Chloromethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24463-19-2 | |

| Record name | 9-(Chloromethyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24463-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloromethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24463-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Chloromethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(chloromethyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-(Chloromethyl)anthracene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4ZDD4KUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-(Chloromethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-(chloromethyl)anthracene, a versatile reagent in organic synthesis and a valuable fluorescent labeling agent. This document details experimental protocols, summarizes key analytical data, and illustrates relevant chemical pathways and workflows.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is soluble in chloroform (B151607) but insoluble in water. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁Cl | [2] |

| Molecular Weight | 226.70 g/mol | [3] |

| Melting Point | 138-140 °C | |

| Appearance | Yellow crystalline powder | [1] |

| CAS Number | 24463-19-2 | [4][5] |

Synthesis of this compound

The primary synthetic routes to this compound are through direct chloromethylation of anthracene (B1667546) or from 9-anthracenemethanol (B72535).

Direct Chloromethylation of Anthracene

The most common method for the synthesis of this compound is the electrophilic aromatic substitution of anthracene.[6] This reaction is typically carried out by treating anthracene with formaldehyde (B43269) (or a formaldehyde equivalent such as paraformaldehyde or 1,3,5-trioxane) and hydrochloric acid.[6] The reaction is often facilitated by the presence of a Lewis acid catalyst.[6] It is important to note that controlling the stoichiometry is crucial to favor the mono-substituted product and minimize the formation of 9,10-bis(chloromethyl)anthracene (B83949).

Experimental Protocol: Chloromethylation of Anthracene

This protocol is adapted from procedures for the synthesis of 9,10-bis(chloromethyl)anthracene and should be optimized for the desired mono-substituted product, primarily by adjusting the stoichiometry of the reagents.

Materials:

-

Anthracene

-

1,3,5-Trioxane (B122180) (or paraformaldehyde)

-

Concentrated Hydrochloric Acid (37%)

-

Acetic Acid (glacial)

-

Hexadecyltrimethylammonium bromide (Phase-transfer catalyst)

-

Water (deionized)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthracene (1 equivalent), 1,3,5-trioxane (0.8-1.0 equivalent to favor mono-substitution), and hexadecyltrimethylammonium bromide (0.025 equivalents).[7]

-

To this solid mixture, add concentrated hydrochloric acid and glacial acetic acid.[7]

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid precipitate is collected by vacuum filtration.

-

The collected solid is washed thoroughly with water to remove any remaining acid and catalyst, followed by a wash with cold ethanol.

-

The crude this compound is then dried. Further purification can be achieved by recrystallization.

Synthesis from 9-Anthracenemethanol

An alternative route to this compound involves the conversion of the hydroxyl group of 9-anthracenemethanol to a chloride. This can be achieved using a variety of chlorinating agents, with thionyl chloride being a common choice.

Experimental Protocol: Synthesis from 9-Anthracenemethanol

Materials:

-

9-Anthracenemethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dioxane

-

Benzene (B151609) (for washing)

Procedure:

-

Dissolve 9-anthracenemethanol in anhydrous dioxane in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.

-

Slowly add thionyl chloride to the solution.

-

Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure.

-

Wash the resulting solid residue with cold benzene and dry to yield this compound. Recrystallization can be performed for further purification.

Purification

Crude this compound can be purified by recrystallization. The choice of solvent is critical for effective purification.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., petroleum ether, toluene, or a co-solvent mixture)

Procedure:

-

Dissolve the crude solid in a minimal amount of the chosen solvent at its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the ice-cold recrystallization solvent.

-

Dry the crystals to obtain pure this compound.

Characterization Data

The structure and purity of this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.41 | s | 1H | H-10 |

| 8.26 | d | 2H | Aromatic |

| 7.96 | d | 2H | Aromatic |

| 7.56 | t | 2H | Aromatic |

| 7.46 | t | 2H | Aromatic |

| 5.54 | s | 2H | -CH₂Cl |

Note: The assignments for the aromatic protons may vary slightly between sources.[8]

¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) |

| ~131.5 |

| ~129.5 |

| ~129.0 |

| ~127.5 |

| ~126.5 |

| ~125.0 |

| ~46.0 (-CH₂Cl) |

Infrared (IR) Spectroscopy

Characteristic FT-IR Peaks (KBr disc):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | m | Aromatic C-H stretch |

| ~1620, 1450, 1420 | m | Aromatic C=C stretch |

| ~1270 | s | C-Cl stretch |

| ~880, 790, 730 | s | Aromatic C-H out-of-plane bend |

s = strong, m = medium

Mass Spectrometry

Electron Ionization Mass Spectrum (EI-MS):

| m/z | Relative Intensity | Assignment |

| 228 | Moderate | [M+2]⁺ (due to ³⁷Cl isotope) |

| 226 | Strong | [M]⁺ (Molecular ion) |

| 191 | Very Strong | [M-Cl]⁺ |

| 189 | Moderate | [M-HCl]⁺ |

Applications and Workflows

This compound is a valuable building block in organic synthesis and is widely used as a fluorescent labeling agent, particularly for carboxylic acids, phenols, and thiols.[6]

Synthesis Workflow

The general workflow for the synthesis of this compound via direct chloromethylation is depicted below.

Caption: General workflow for the synthesis of this compound.

Fluorescent Labeling of Carboxylic Acids

The chloromethyl group is highly reactive towards nucleophiles, making this compound an excellent fluorescent labeling reagent. The reaction with a carboxylic acid proceeds via a nucleophilic substitution mechanism to form a highly fluorescent ester.[6][9][10][11]

Caption: Fluorescent labeling of a carboxylic acid with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 24463-19-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C15H11Cl | CID 32385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 24463-19-2 | Benchchem [benchchem.com]

- 7. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]

- 8. This compound(24463-19-2) 1H NMR spectrum [chemicalbook.com]

- 9. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 9-(Chloromethyl)anthracene

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a vital reagent in organic synthesis and fluorescent labeling. This document details its fundamental characteristics, outlines experimental protocols for their determination, and presents this information in a clear, accessible format for laboratory professionals.

Core Physicochemical Properties

This compound is a yellow crystalline solid recognized for its utility as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its significance stems from the reactive chloromethyl group attached to the fluorescent anthracene (B1667546) core, making it an excellent derivatizing agent for enhancing UV and fluorescence detection in HPLC.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁Cl | [1][3][4][5][6][7][8][9] |

| Molecular Weight | 226.70 g/mol | [3][5][6][9][10][11][12][13] |

| Melting Point | 138-140 °C (lit.) | [2][3][4][11] |

| Boiling Point | 294.66 °C (rough estimate) | [2][3][4] |

| Appearance | Yellow Powder/Crystals | [1][2][3][4][8][11] |

| Solubility | Soluble in chloroform (B151607); Insoluble in water | [1][2][3][4] |

| Density | 1.1510 (rough estimate) | [2][3][4] |

| Refractive Index | 1.6281 (estimate) | [2][3][4] |

| CAS Number | 24463-19-2 | [1][3][4][5][7][8][9][11][12][14] |

| InChI Key | PCVRSXXPGXRVEZ-UHFFFAOYSA-N | [3][4][5][7][8][10][12][13][14] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl | [1][3][4][8] |

| Stability | Light Sensitive | [3][4] |

| Storage | Store in a cool, dry, well-ventilated area under inert gas (nitrogen or Argon) at 2–8 °C. | [1][2][3][4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on available laboratory equipment.

Determination of Melting Point

The melting point of an organic solid is a critical indicator of its purity.[15] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[15]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end.[16][17] The sample is packed down to a height of 1-2 mm by gently tapping the tube.[17][18]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[16] This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with oil or an automated metal block heater.[15][19]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[15][18]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[17][18][19] The melting point is reported as the range T1-T2. For this compound, this range is expected to be 138-140 °C.[2][3][4]

Determination of Solubility

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Methodology (Qualitative):

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.[20]

-

Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, chloroform) in small portions.[20]

-

Observation: After each addition, shake the test tube vigorously.[20][21] Observe whether the solid dissolves completely.

-

Classification:

Logical Relationships of Physicochemical Properties

The following diagram illustrates the relationship between the fundamental properties of this compound and the analytical methods used for their characterization.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 24463-19-2 [m.chemicalbook.com]

- 3. This compound [acrospharmatech.com]

- 4. This compound | 24463-19-2 [amp.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. scbt.com [scbt.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. This compound, 95% 24463-19-2 India [ottokemi.com]

- 12. This compound | C15H11Cl | CID 32385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemeo.com [chemeo.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. byjus.com [byjus.com]

- 18. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 19. pennwest.edu [pennwest.edu]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.ws [chem.ws]

A Technical Guide to 9-(Chloromethyl)anthracene: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 9-(Chloromethyl)anthracene, a versatile fluorescent labeling reagent and synthetic intermediate. This document covers its fundamental chemical and physical properties, detailed synthesis methodologies, and significant applications, with a particular focus on its role in analytical chemistry and drug development. Experimental protocols for its synthesis and use as a derivatizing agent for high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide illustrates key chemical pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its utility.

Introduction

This compound is an aromatic hydrocarbon derivative characterized by an anthracene (B1667546) backbone with a chloromethyl substituent at the 9-position.[1] Its significance in chemical and biomedical research stems from the unique combination of the highly fluorescent anthracene moiety and the reactive chloromethyl group.[2] This dual functionality makes it an invaluable tool for a variety of applications, including as a protecting group for carboxylic acids, phenols, and thiols, and more prominently, as a pre-column derivatization reagent for the sensitive detection of carboxylic acids and other analytes by HPLC.[3][4] The attachment of the bulky, hydrophobic anthracene group enhances the chromatographic retention and allows for highly sensitive fluorescence detection of otherwise non-detectable compounds.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] A comprehensive summary of its chemical identifiers and physicochemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 24463-19-2 | [5] |

| Molecular Formula | C₁₅H₁₁Cl | [5] |

| Molecular Weight | 226.70 g/mol | [3] |

| Appearance | Yellow powder/crystals | [1] |

| Melting Point | 138-140 °C | [4] |

| Solubility | Soluble in chloroform; Insoluble in water | [4] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C.[4][6] | [4][6] |

| InChI Key | PCVRSXXPGXRVEZ-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl | [1] |

Table 1: Chemical Identifiers and Physicochemical Properties of this compound.

Molecular Structure

The molecular structure of this compound consists of a tricyclic aromatic anthracene core with a chloromethyl group (-CH₂Cl) attached to the central ring at position 9.

Synthesis of this compound

The most common method for the synthesis of this compound is through the chloromethylation of anthracene.[2] This typically involves the reaction of anthracene with formaldehyde (B43269) and hydrochloric acid, often in the presence of a Lewis acid catalyst.[2] A patented method describes the synthesis of the related compound 9,10-bis(chloromethyl)anthracene (B83949) using a phase-transfer catalyst, which aligns with green chemistry principles by potentially using less hazardous solvents.[7][8]

General Experimental Protocol for Synthesis

Materials:

-

Anthracene

-

Paraformaldehyde (or 1,3,5-trioxane)

-

Concentrated Hydrochloric Acid

-

Dioxane (or another suitable solvent)

-

Lewis Acid Catalyst (e.g., ZnCl₂) (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthracene and paraformaldehyde to a solvent such as dioxane.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Wash the collected solid with water and then a small amount of cold solvent to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene (B28343) or a hexane/benzene mixture) to yield pure this compound.[4][9]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a fluorescent labeling agent for the analysis of carboxylic acids by HPLC.[2][3] This is particularly useful in drug development and biomedical research for the quantification of fatty acids, amino acid metabolites, and other carboxylic acid-containing compounds in biological matrices.[10]

Fluorescent Labeling of Carboxylic Acids

This compound reacts with the carboxylate group of an acid, typically in the presence of a catalyst, to form a highly fluorescent ester derivative.[3] This derivatization significantly enhances the sensitivity of detection, with limits of detection reported in the picomole range.[3]

Detailed Experimental Protocol for Derivatization of Carboxylic Acids

The following protocol is adapted from a published method for the derivatization of carboxylic acids for HPLC analysis.[11][12]

Materials:

-

This compound (9-CMA) solution (1 or 10 µmol/mL in acetonitrile)

-

Tetrabutylammonium (B224687) bromide (catalyst) solution (20 µmol/mL in acetonitrile)

-

Carboxylic acid standard or sample

-

Acetonitrile (B52724) (HPLC grade)

-

Ethyl acetate (B1210297)

-

Triethanolamine (B1662121) solution (5% in acetone)

-

Hydrochloric acid (1 mol/mL)

-

Thermostatic water bath

-

Nitrogen gas supply

Procedure:

A. Sample Preparation (for biological or environmental samples):

-

Dissolve and dilute the sample (0.2 g or 0.5 mL) to 5 mL with water.

-

Filter the solution through a 0.45 µm membrane filter.

-

Adjust the pH of the filtrate to 2.0 with 1 mol/mL hydrochloric acid.

-

To 0.2 mL of the filtrate, add 0.3 mL of ethyl acetate and vortex for 3 minutes. Repeat this extraction three times and collect the supernatant.

-

Add 20 µL of triethanolamine solution to the collected organic layer and evaporate to dryness under a stream of nitrogen at 40 °C.

B. Derivatization:

-

To the dried residue from the sample preparation step (or a dried standard solution of carboxylic acids), add 50 µL of the 9-CMA solution.

-

Add 50 µL of the tetrabutylammonium bromide solution.

-

Add 0.5 mL of acetonitrile to the vial.

-

Incubate the reaction mixture at 75 °C for 50 minutes in a thermostatic water bath in the dark.

-

Cool the reaction solution to room temperature.

-

Dilute the solution to 1 mL with acetonitrile for HPLC analysis.

C. HPLC Analysis:

-

Separation: The resulting ester derivatives can be separated by reverse-phase HPLC.

-

Detection: Use a fluorescence detector with an excitation wavelength (λex) of 365 nm and an emission wavelength (λem) of 410 nm.[3]

Caption: Experimental workflow for the fluorescent labeling of carboxylic acids.

Safety and Handling

This compound is classified as a corrosive and irritant.[12] It can cause severe skin burns and eye damage.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis and analysis. Its strong fluorescence and reactive chloromethyl group make it an exceptional tool for the sensitive quantification of carboxylic acids and other nucleophilic compounds in complex matrices. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their work, particularly in the fields of analytical chemistry and drug development. Proper safety precautions are essential when working with this corrosive and irritant compound.

References

- 1. benchchem.com [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | C15H11Cl | CID 32385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]

- 8. US20200010391A1 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]

- 9. CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

Solubility of 9-(Chloromethyl)anthracene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-(chloromethyl)anthracene in organic solvents. Due to a lack of extensive quantitative data in publicly available literature for this specific compound, this guide combines known qualitative solubility information for this compound with quantitative data for the parent compound, anthracene (B1667546), as a proxy. Furthermore, a detailed experimental protocol for the gravimetric determination of solubility is provided to enable researchers to ascertain precise solubility values in their solvents of interest.

Qualitative and Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative information indicates that it is soluble in chloroform (B151607) and insoluble in water.[1] Purification of this compound is often achieved through recrystallization from hexane, benzene, or a mixture of the two, suggesting moderate solubility in these solvents at elevated temperatures and lower solubility at room temperature.

To provide a reasonable estimation for researchers, the following table summarizes the quantitative solubility of the parent compound, anthracene, in various organic solvents. Given the structural similarity, these values can serve as a useful starting point for solvent selection and experimental design.

Table 1: Quantitative Solubility of Anthracene in Various Organic Solvents

| Solvent | Solubility (g/kg of solvent) | Temperature (°C) |

| Ethanol | 0.76 | 16 |

| Ethanol | 19 | 19.5 |

| Ethanol | 3.28 | 25 |

| Methanol | 18 | 19.5 |

| Hexane | 3.7 | Not Specified |

| Acetone | Soluble | Not Specified |

| Benzene | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Carbon Disulfide | Soluble | Not Specified |

Data for anthracene is provided as a proxy due to the lack of quantitative data for this compound.[2]

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring precise solubility data of this compound in specific organic solvents, the following gravimetric method, also known as the isothermal saturation method, is a reliable and straightforward approach.

Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Vials or flasks with airtight seals

-

Oven

-

Spatula

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and solute, but 24-48 hours is a common duration. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish). The filter membrane should be compatible with the solvent. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the container. This can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid degradation.

-

Once the solvent is completely evaporated, place the container in an oven at a moderate temperature (e.g., 60-80 °C) to ensure all residual solvent is removed.

-

Cool the container in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the container minus the initial tare mass of the empty container.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

References

An In-depth Technical Guide to the Fluorescence Properties of 9-(Chloromethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence characteristics of 9-(chloromethyl)anthracene (9-CMA), focusing on its application as a fluorescent labeling agent. The document details its spectral properties, experimental protocols for its use, and the underlying chemical mechanisms of its application in sensitive detection methodologies.

Core Concepts: Fluorescence of this compound

This compound is a derivative of anthracene (B1667546), a well-known polycyclic aromatic hydrocarbon with inherent fluorescent properties. However, 9-CMA itself is practically non-fluorescent. Its primary utility in fluorescence applications stems from its function as a derivatizing agent. The chloromethyl group is highly reactive towards nucleophiles, such as carboxylic acids, phenols, and thiols. Upon reaction, the quenching effect of the chloro- group is eliminated, and the resulting anthracene ester, ether, or thioether derivative exhibits strong fluorescence.

This "turn-on" fluorescence mechanism makes 9-CMA a valuable tool for the sensitive detection and quantification of otherwise non-fluorescent molecules. The most common application is the derivatization of carboxylic acids to their corresponding fluorescent 9-anthrylmethyl esters, which can then be easily detected using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Quantitative Data Presentation

The photophysical properties of the fluorescent derivatives of 9-CMA are crucial for their analytical applications. The following table summarizes the key quantitative data for 9-CMA when used as a derivatizing agent for carboxylic acids.

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Excitation Wavelength (λex) | 365 nm | Acetonitrile (B52724)/Water | [1][2] |

| Emission Wavelength (λem) | 410 - 413 nm | Acetonitrile/Water | [1][2] |

Experimental Protocols

This protocol details the pre-column derivatization of carboxylic acids using 9-CMA for subsequent analysis by HPLC with fluorescence detection.

Materials:

-

This compound (9-CMA)

-

Carboxylic acid standard or sample

-

Acetonitrile (HPLC grade)

-

Tetrabutylammonium (B224687) bromide (TBABr) - as a catalyst

-

Ethyl acetate

-

Hydrochloric acid (1 mol/mL)

-

Thermostatic water bath

-

Vortex mixer

-

Nitrogen evaporator

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

For aqueous samples, adjust the pH to 2.0 with 1 mol/mL hydrochloric acid.

-

Extract the carboxylic acids from the acidified sample with ethyl acetate. Vortex the mixture vigorously and collect the organic layer. Repeat the extraction three times.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 40°C after adding a small amount of triethanolamine solution to prevent loss of volatile acids.

-

-

Derivatization Reaction:

-

To the dried residue, add a solution of 9-CMA in acetonitrile (e.g., 1-10 µmol/mL).

-

Add a solution of tetrabutylammonium bromide in acetonitrile (e.g., 20 µmol/mL) to catalyze the reaction.

-

Add 0.5 mL of acetonitrile to the reaction vessel.

-

Seal the vessel and heat it in a thermostatic water bath at 75°C for 50 minutes.

-

-

HPLC Analysis:

-

After the reaction, cool the mixture to room temperature.

-

Inject an aliquot of the reaction mixture into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 200 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 64:36 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Fluorescence Detection:

-

Excitation Wavelength (λex): 365 nm

-

Emission Wavelength (λem): 410 nm

-

-

-

The fluorescence quantum yield (Φ) of a 9-CMA derivative can be determined relative to a well-characterized standard, such as anthracene or quinine (B1679958) sulfate.

Materials:

-

Purified 9-CMA derivative

-

Fluorescence standard with a known quantum yield (e.g., anthracene in ethanol, Φ = 0.27)

-

Spectroscopy-grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the 9-CMA derivative and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution.

-

The quantum yield of the 9-CMA derivative (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

Purified 9-CMA derivative

-

Spectroscopy-grade solvent

-

TCSPC instrument

Procedure:

-

Prepare a dilute, deoxygenated solution of the 9-CMA derivative.

-

Excite the sample with a pulsed light source (e.g., a laser diode) at the excitation maximum of the derivative.

-

Collect the fluorescence decay profile by measuring the time between the excitation pulse and the detection of the emitted photons.

-

The resulting decay curve can be fitted to an exponential function to determine the fluorescence lifetime (τ).

Mandatory Visualizations

Caption: Workflow for the derivatization of carboxylic acids with 9-CMA for HPLC analysis.

Caption: Jablonski diagram illustrating the process of fluorescence and quenching.

References

An In-depth Technical Guide to the Safe Handling of 9-(Chloromethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the information contained in the official Safety Data Sheet (SDS) for this chemical. Always consult the most up-to-date SDS from your supplier before handling 9-(Chloromethyl)anthracene.

Introduction

This compound is a fluorescent labeling reagent and a versatile synthetic building block used in various chemical and biomedical research applications.[1][2] Its utility stems from the reactive chloromethyl group attached to the anthracene (B1667546) core, which allows for covalent modification of other molecules.[2] However, this reactivity also contributes to its hazardous nature. This guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate the risks associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are its corrosive and irritant properties.[3]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1 - Causes severe skin burns and eye damage.[4][5]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[4][5]

It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to prevent exposure.

Toxicological Properties

The toxicological properties of this compound have not been fully investigated.[4] No quantitative data on acute toxicity, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), is currently available. Furthermore, there is no information on its carcinogenic or teratogenic effects.[4] Given the lack of comprehensive toxicological data, it is prudent to treat this compound as potentially toxic and handle it with a high degree of caution.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 24463-19-2 | [4] |

| Molecular Formula | C15H11Cl | [6] |

| Molecular Weight | 226.70 g/mol | [3] |

| Appearance | Yellow crystalline solid | [6] |

| Melting Point | 136 - 141 °C (276.8 - 285.8 °F) | [4] |

| Boiling Point | No information available | [4] |

| Flash Point | No information available | [4] |

| Solubility | Soluble in chloroform | [6] |

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is essential to minimize inhalation of dust or vapors.

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification | Reference |

| Eye/Face Protection | Chemical splash goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. | [4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or in case of potential for significant contact, a chemical-resistant apron or suit may be necessary. | [4] |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn. | [4] |

Safe Handling and Storage Procedures

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Ensure adequate ventilation.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep in a dark place and under an inert atmosphere.[6]

-

Store away from heat and sources of ignition.[4]

-

The storage area should be designated for corrosive materials.[4]

First-Aid Measures

In case of exposure to this compound, immediate medical attention is required. The following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [4] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [4] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [4] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [4] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in Section 5.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[4]

Experimental Protocols and Logical Workflows

While specific experimental protocols will vary, the following logical workflow provides a general framework for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathways and Toxicity Mechanisms

Currently, there is a lack of specific information in the public domain regarding the signaling pathways that are affected by this compound upon exposure. Given its reactivity as an alkylating agent, it is plausible that it could react with various biological nucleophiles, including DNA and proteins, potentially leading to cytotoxicity. However, without specific experimental data, any depiction of a signaling pathway would be purely speculative. Researchers working with this compound should be aware of this data gap and handle the substance with the assumption that it could have significant, uncharacterized biological effects.

References

Theoretical Insights into the Enhanced Reactivity of 9-(Chloromethyl)anthracene in Nucleophilic Substitution Reactions

For Immediate Release

A Deep Dive into the Computational Analysis of 9-(Chloromethyl)anthracene's Reaction Mechanisms, Providing a Theoretical Framework for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the theoretical underpinnings of the reactivity of this compound, a versatile reagent widely utilized in organic synthesis and as a fluorescent labeling agent.[1] While extensive experimental data underscores its high susceptibility to nucleophilic attack, this paper synthesizes the available theoretical and computational evidence to provide a cohesive understanding of the factors governing its reactivity, primarily focusing on the bimolecular nucleophilic substitution (SN2) mechanism.

Introduction: The High Reactivity of a Versatile Molecule

This compound is well-documented as an excellent substrate for nucleophilic substitution reactions. The chloromethyl group at the 9-position of the anthracene (B1667546) ring is readily displaced by a wide array of nucleophiles.[1] This high reactivity is fundamental to its application in creating fluorescent derivatives of carboxylic acids, phenols, and other molecules for sensitive detection, as well as in the synthesis of more complex anthracene-based structures.[1] The core of this enhanced reactivity lies in the electronic nature of the anthracene moiety, which plays a crucial role in stabilizing the transition state of the substitution reaction.[1]

Theoretical Framework: The Role of the Anthracene Ring in SN2 Reactions

The primary mechanism for nucleophilic substitution at the chloromethyl group of this compound is the SN2 pathway. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (chloride), proceeding through a pentacoordinate transition state. The rate of an SN2 reaction is highly sensitive to the steric and electronic environment of the reaction center.

While specific theoretical calculations on the SN2 reactivity of this compound are not extensively detailed in publicly available literature, a strong analogy can be drawn to the well-studied "benzylic effect" in SN2 reactions. Computational studies on benzyl (B1604629) halides have shown that the phenyl group significantly accelerates the reaction rate compared to their alkyl counterparts. The traditional explanation for this effect has been the delocalization of the negative charge that develops in the transition state into the aromatic ring. However, more advanced computational analyses, such as the focal point method, suggest that the primary reason for the accelerated rate is the increased positive electrostatic potential at the benzylic carbon, which enhances the attraction of the incoming nucleophile.

For this compound, the fused polycyclic aromatic system of anthracene is an even more extensive π-electron system than a simple phenyl ring. This is expected to further enhance the stabilization of the SN2 transition state.

Computational Methodologies for Reactivity Analysis

The study of reaction mechanisms and transition states heavily relies on computational quantum chemistry. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of computational cost and accuracy.

Key Computational Parameters

A typical computational study of the SN2 reaction of this compound would involve the following:

-

Functional: A hybrid functional, such as B3LYP or a meta-GGA functional like M06-2X, is often chosen for its good performance in predicting reaction barriers.

-

Basis Set: A basis set of at least double-zeta quality with polarization and diffuse functions (e.g., 6-31+G(d) or larger) is generally required to accurately describe the electron distribution, especially in the transition state where bonds are partially formed and broken.

-

Solvent Model: To simulate reactions in solution, a polarizable continuum model (PCM) is often employed to account for the bulk solvent effects on the energies of the reactants, transition state, and products.

Calculation of Key Theoretical Descriptors

-

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

-

Reaction Enthalpy (ΔH): The overall enthalpy change of the reaction.

-

Geometries: The bond lengths and angles of the reactants, transition state, and products are optimized to find the minimum energy structures and the first-order saddle point (for the transition state).

-

Vibrational Frequencies: Calculation of vibrational frequencies is used to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Quantitative Theoretical Data

Table 1: Calculated Energy Profile for the SN2 Reaction of this compound with Azide (N₃⁻) in Acetonitrile (Illustrative)

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 15.2 |

| Enthalpy of Reaction (ΔH) | -25.8 |

| Gibbs Free Energy of Activation (ΔG‡) | 18.5 |

| Gibbs Free Energy of Reaction (ΔG) | -24.1 |

Methodology Note: Values are hypothetical, based on typical DFT calculations (e.g., M06-2X/6-311+G(d,p) with a PCM solvent model for acetonitrile).

Table 2: Key Geometric Parameters of the SN2 Transition State (Illustrative)

| Parameter | Value (Å) |

| C-Cl bond length | 2.25 |

| C-N (azide) bond length | 2.05 |

| Angle (N-C-Cl) | 178.5° |

Methodology Note: These hypothetical bond lengths represent the elongated bonds in the pentacoordinate transition state.

Experimental Protocol for Kinetic Studies

The theoretical calculations can be validated by experimental kinetic studies. A common method to determine the rate of reaction of this compound with a nucleophile is to monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

General Experimental Procedure

-

Reaction Setup: A solution of this compound in a suitable solvent (e.g., acetonitrile) is prepared in a thermostated reaction vessel.

-

Initiation: The reaction is initiated by adding a solution of the nucleophile (e.g., sodium azide).

-

Sampling: At regular time intervals, aliquots are withdrawn from the reaction mixture.

-

Quenching: The reaction in the aliquot is quenched, for example, by rapid dilution with a cold solvent.

-

Analysis: The quenched samples are analyzed by HPLC with fluorescence detection. The high fluorescence of the anthracene moiety allows for sensitive detection of both the reactant and the product.

-

Data Analysis: The concentrations of the reactant and product are determined from the HPLC peak areas. The rate constant is then calculated by fitting the concentration-time data to the appropriate rate law (e.g., second-order for an SN2 reaction).

Visualizing Reaction Pathways and Workflows

SN2 Reaction Pathway

Caption: Generalized SN2 reaction pathway for this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of the reaction.

Conclusion

The enhanced reactivity of this compound in nucleophilic substitution reactions is a key feature that underpins its widespread use in chemistry and life sciences. Theoretical calculations, by analogy with related benzylic systems, point towards a significant stabilization of the SN2 transition state by the extensive π-system of the anthracene ring. While direct computational studies on this specific molecule are encouraged to provide precise quantitative data, the existing theoretical framework provides a robust explanation for its observed reactivity. This understanding is crucial for the rational design of new functional molecules and for optimizing reaction conditions in various applications.

References

Spectroscopic Analysis of 9-(Chloromethyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 9-(Chloromethyl)anthracene, a key intermediate in organic synthesis and drug discovery. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (δ) at 399.65 MHz (ppm) [1] | Chemical Shift (δ) at 89.56 MHz (ppm) [1] |

| Aromatic H | 8.405 | 8.392 |

| Aromatic H | 8.257 | 8.253 |

| Aromatic H | 7.964 | 7.952 |

| Aromatic H | 7.561 | 7.56 |

| Aromatic H | 7.455 | 7.44 |

| -CH₂Cl | 5.535 | 5.528 |

1.2. ¹³C NMR Data

The ¹³C NMR data provides insight into the carbon framework of the molecule. The spectrum was obtained in deuterated chloroform (CDCl₃).

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of solid organic compounds like this compound is as follows:

-

Sample Preparation :

-

Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in a suitable deuterated solvent, typically 0.6-0.7 mL of chloroform-d (B32938) (CDCl₃), in a clean, dry vial.[4]

-

To ensure a homogeneous solution and remove any particulate matter that could affect the magnetic field, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[5]

-

The final volume of the sample in the NMR tube should be approximately 0.7 mL.[5]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. For routine ¹³C spectra, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectral Data

The IR spectrum of this compound has been recorded using both Potassium Bromide (KBr) wafer and Attenuated Total Reflectance (ATR) techniques.

Specific peak assignments and their corresponding wavenumbers are not detailed in the provided search results, but the availability of the spectra is confirmed.

2.2. Experimental Protocols for IR Spectroscopy

2.2.1. KBr Pellet Method

-

Sample Preparation :

-

Thoroughly clean and dry an agate mortar and pestle.

-

Grind approximately 1-2 mg of this compound into a fine powder.[7]

-

Add about 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[7]

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8][9]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

2.2.2. Attenuated Total Reflectance (ATR) Method

-

Sample Preparation :

-

Data Acquisition :

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight and fragmentation pattern of this compound can be determined using this method.

3.1. Mass Spectrometry Data

The mass spectrum of this compound was obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Possible Fragment |

| 228 | 9.1 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 226 | 26.0 | [M]⁺ (molecular ion, due to ³⁵Cl isotope) |

| 191 | 100.0 | [M-Cl]⁺ |

| 189 | 25.2 | [M-HCl]⁺ |

Data sourced from ChemicalBook.[1]

3.2. Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

Ionization :

-

Mass Analysis and Detection :

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

The separated ions are then detected, and a mass spectrum is generated.

-

References

- 1. This compound(24463-19-2) 1H NMR [m.chemicalbook.com]

- 2. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation [nmr.chem.ualberta.ca]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. agilent.com [agilent.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols: 9-(Chloromethyl)anthracene as a Versatile Fluorescent Labeling Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(Chloromethyl)anthracene (9-CMA) is a fluorescent labeling reagent utilized for the derivatization of various functional groups, enhancing their detectability in analytical techniques such as High-Performance Liquid Chromatography (HPLC). The anthracene (B1667546) moiety provides a strong fluorophore, allowing for sensitive detection of otherwise non-fluorescent or UV-absorbing molecules. This reagent is particularly effective for the pre-column derivatization of carboxylic acids, and also shows reactivity towards other nucleophilic groups like phenols and thiols, making it a valuable tool in bioanalysis, environmental monitoring, and pharmaceutical research.[1][2][3][4] The primary application involves the conversion of target analytes into highly fluorescent 9-anthrylmethyl derivatives, which can be easily separated and quantified.[1][3]

Principle of Derivatization

The utility of this compound as a derivatizing agent stems from the high reactivity of the chloromethyl group in nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the benzylic-like carbon is susceptible to attack by nucleophiles. The electron-rich anthracene ring system stabilizes the transition state of the reaction. This allows for the covalent attachment of the fluorescent anthracene tag to the analyte of interest.

For carboxylic acids, the reaction proceeds via esterification, typically catalyzed by a phase-transfer catalyst in an aprotic solvent. The carboxylate anion acts as the nucleophile, displacing the chloride to form a stable and highly fluorescent 9-anthrylmethyl ester. Similarly, phenols and thiols can be derivatized to form fluorescent ethers and thioethers, respectively.

Application 1: Analysis of Carboxylic Acids (Fatty Acids)

The derivatization of carboxylic acids with 9-CMA is a well-established method for their sensitive determination by HPLC with fluorescence detection.[1][3] This method has been successfully applied to the analysis of short-chain and long-chain fatty acids in various matrices, including food and environmental samples.[1][5][6]

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | 365 nm | [1][5] |

| Emission Wavelength (λem) | 410 nm | [1][5] |

| Detection Limit (Short-chain acids) | 0.18 to 2.53 pmol | [1] |

| Detection Limit (Fatty Acids) | ~50 fmol | [5] |

| Linearity Range | 1–250 nmol/mL | [1] |

| Maximum Limit of Quantitation | ~100 pmol | [5] |

Experimental Protocol: Derivatization of Carboxylic Acids

This protocol is adapted from the method described by Xie et al. (2012) for the analysis of carboxylic acids.[1][3][7]

Materials:

-

This compound (9-CMA) solution (1 or 10 µmol/mL in anhydrous acetonitrile)

-

Tetrabutylammonium bromide (TBAB) solution (20 µmol/mL in anhydrous acetonitrile)

-

Triethanolamine (B1662121) solution (5% in acetone)

-

Anhydrous acetonitrile (B52724)

-

Standard solutions of carboxylic acids

-

Thermostatic water bath

-

Nitrogen evaporator

-

Vortex mixer

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

For aqueous samples (e.g., juice), dilute 0.5 mL of the sample to 5 mL with water, filter through a 0.45 µm membrane, and adjust the pH to 2.0 with 1 mol/mL HCl.

-

For solid samples (e.g., soil), dissolve 0.2 g of the sample in 5 mL of water, filter, and adjust the pH to 2.0.

-

-

Liquid-Liquid Extraction:

-

To 0.2 mL of the prepared sample, add 0.3 mL of ethyl acetate (B1210297) and vortex at high speed for 3 minutes.

-

Repeat the extraction three times and collect the supernatant (organic layer).

-

-

Evaporation:

-

Add 20 µL of triethanolamine solution to the collected organic layer.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dry residue, add 50 µL of the 9-CMA solution.

-

Add 50 µL of the TBAB solution.

-

Add 0.5 mL of acetonitrile.

-

Incubate the mixture at 75°C for 50 minutes in a thermostatic water bath in the dark.

-

-

Final Preparation for HPLC:

-

Cool the reaction solution to room temperature.

-

Dilute the solution to 1 mL with acetonitrile for HPLC analysis.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Zorbax Rx C8)[5]

-

Mobile Phase: Acetonitrile/water gradient

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

Diagrams

Caption: Reaction of a carboxylic acid with 9-CMA to form a fluorescent ester.

Caption: General workflow for the analysis of carboxylic acids using 9-CMA.

Application 2: Potential Analysis of Phenols and Thiols

While 9-CMA is primarily documented for carboxylic acid analysis, its reactivity suggests potential for the fluorescent labeling of phenols and thiols. These compounds can be converted to their corresponding fluorescent 9-anthrylmethyl ethers and thioethers. However, detailed analytical protocols for quantitative analysis using this specific reagent are not as extensively reported in the literature.

General Reaction Principles

-

Phenols: The derivatization of phenols with 9-CMA requires a basic catalyst to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases for such reactions include potassium carbonate or a non-nucleophilic organic base.

-

Thiols (Mercaptans): Thiols are generally more nucleophilic than alcohols and can react with 9-CMA under milder conditions. The reaction can be facilitated by a base or a phase-transfer catalyst, such as 18-crown-6 (B118740), to enhance the reaction rate.

Suggested Protocol for Derivatization of Phenols and Thiols (for methods development)

This is a suggested starting point for developing a quantitative method. Optimization of reaction conditions is highly recommended.

Materials:

-

This compound (9-CMA) solution (in a suitable aprotic solvent like acetonitrile or DMF)

-

For Phenols: Anhydrous potassium carbonate or another suitable base.

-

For Thiols: 18-crown-6 or a suitable base.

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Standard solutions of phenols or thiols

Procedure:

-

Reaction Setup: In a reaction vial, combine the phenol (B47542) or thiol standard/sample with an excess of 9-CMA solution.

-

Catalyst Addition:

-

For phenols, add a molar excess of anhydrous potassium carbonate.

-

For thiols, add a catalytic amount of 18-crown-6.

-

-

Reaction Conditions:

-

Heat the mixture at a temperature ranging from 50-80°C. Reaction times may vary and should be optimized (e.g., 1-2 hours).

-

Protect the reaction from light.

-

-

Work-up and Analysis:

-

After cooling, the reaction mixture may need to be filtered to remove any solid base.

-

The resulting solution can be diluted and directly injected into the HPLC system.

-

The fluorescence properties of the resulting ethers and thioethers are expected to be similar to the esters, with excitation around 365 nm and emission around 410-420 nm.

-

Diagram

Caption: General reaction of phenols and thiols with 9-CMA.

Stability and Storage

-

The this compound reagent is a solid and should be stored in a cool, dark, and dry place.

-

Solutions of 9-CMA in anhydrous acetonitrile are reported to be stable for at least four weeks when stored at 4°C.

-

The derivatized carboxylic acids (9-anthrylmethyl esters) also exhibit good stability under refrigerated conditions.

Safety Precautions

-

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a highly effective fluorescent labeling agent for the sensitive and quantitative analysis of carboxylic acids by HPLC. Its application to fatty acid analysis is particularly noteworthy, offering very low detection limits. While its reactivity also allows for the derivatization of phenols and thiols, the use of 9-CMA for the routine quantitative analysis of these compounds is less documented, and method development would be required. The protocols and data presented here provide a solid foundation for researchers to utilize this versatile reagent in their analytical workflows.

References

- 1. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Properties of a Highly Congested Tri(9-anthryl)methyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Chromatographic analysis of fatty acids using 9-chloromethyl-anthracen" by Jesus B. Tapia [digscholarship.unco.edu]

- 6. digscholarship.unco.edu [digscholarship.unco.edu]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Derivatization of Carboxylic Acids with 9-(Chloromethyl)anthracene for HPLC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylic acids are a broad class of organic compounds that play significant roles in various biological and chemical processes. Their analysis is crucial in fields ranging from environmental science to pharmaceutical development. However, many carboxylic acids lack a strong chromophore or fluorophore, making their detection by High-Performance Liquid Chromatography (HPLC) with common UV-Vis or fluorescence detectors challenging.[1][2] Derivatization, the chemical modification of an analyte to enhance its detectability, is a widely employed strategy to overcome this limitation.

9-(Chloromethyl)anthracene (9-CMA) is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent ester derivatives. This pre-column derivatization significantly enhances the sensitivity and selectivity of HPLC analysis, allowing for the quantification of trace amounts of carboxylic acids in complex matrices such as food and environmental samples.[3][4][5][6] The derivatization reaction is typically carried out in the presence of a catalyst, and the resulting fluorescent esters can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.[3][4][5][6]

Reaction Mechanism

The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The carboxylate anion, formed from the carboxylic acid in the presence of a base or a phase-transfer catalyst, acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group of 9-CMA. This results in the formation of a highly fluorescent anthracene-9-ylmethyl ester and a chloride ion.

Experimental Protocols

This section provides a detailed methodology for the derivatization of carboxylic acids with 9-CMA and subsequent HPLC analysis, based on established protocols.[3][4][5][6]

Materials and Reagents

-

This compound (9-CMA), 97% purity

-

Acetonitrile (B52724) (HPLC grade)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Carboxylic acid standards (e.g., formic acid, acetic acid, benzoic acid)

-

Deionized water

-

Hydrochloric acid (1 mol/mL)

-

Ethyl acetate (B1210297)

-

Samples (e.g., fruit juice, soil samples)

Instrumentation

-

HPLC system equipped with a fluorescence detector

-

Reversed-phase C18 column (e.g., 200 mm × 4.6 mm, 5 µm)

-

Vortex mixer

-

Centrifuge

-

pH meter

-

0.45 µm membrane filters

Detailed Derivatization Procedure

-

Standard and Sample Preparation:

-

Prepare stock solutions of individual carboxylic acid standards in deionized water.

-

For liquid samples (e.g., juice), dilute with water and filter through a 0.45 µm membrane.[6]

-

For solid samples (e.g., soil), dissolve a known amount in water, vortex, and filter.[6]

-

Adjust the pH of the sample solution to 2.0 with 1 mol/mL hydrochloric acid.[6]

-

To 0.2 mL of the filtrate, add 0.3 mL of ethyl acetate and vortex at high speed for 3 minutes. Repeat the extraction three times and collect the supernatant.[6]

-

-

Derivatization Reaction:

-

Prepare a 10 µmol/mL solution of 9-CMA in acetonitrile.

-

Prepare a catalyst solution of tetrabutylammonium bromide in acetonitrile.

-

In a reaction vial, mix the carboxylic acid standard solution or the extracted sample with the 9-CMA solution and the catalyst.

-

The reaction is carried out in acetonitrile and proceeds to completion within 50 minutes.[3][4][5]

-

HPLC Analysis

-

Chromatographic Conditions:

-

Fluorescence Detection:

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC method for the analysis of carboxylic acids derivatized with this compound.

| Parameter | Value | Reference |

| Linearity Range | 1–250 nmol/mL | [3][4][5] |